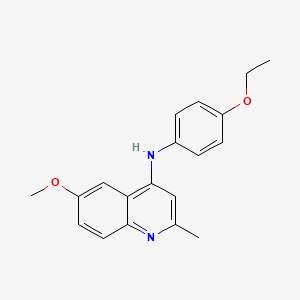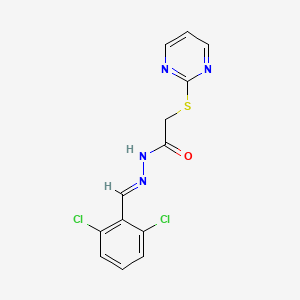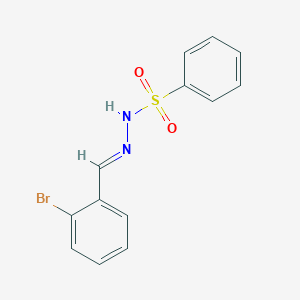![molecular formula C19H25N5O3S B5557822 4-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5557822.png)
4-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine, also known as MPS, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperazine derivatives and has been shown to exhibit promising results in various preclinical studies.
Scientific Research Applications
Synthesis and Derivative Studies
- Synthesis of Pyrimidine Derivatives : The compound is used in the synthesis of novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing a sulfonyl moiety. These derivatives exhibit antimicrobial activity, highlighting the compound's utility in developing new antimicrobial agents (Ammar et al., 2004).
- Development of Anti-Inflammatory and Analgesic Agents : Various derivatives have been synthesized for potential use as anti-inflammatory and analgesic agents. These compounds show significant inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity, demonstrating the compound's relevance in pharmacological research (Abu‐Hashem et al., 2020).
Pharmacological Research
- Study of Pharmacologically Active Compounds : Research on dialkylaminobenzimidazoles includes studies on their potential antiarrhythmic, antiaggregation, hemorheological, and antiserotonin activities. This underscores the significance of related pyrimidine compounds in exploring new pharmacological agents (Zhukovskaya et al., 2017).
Crystallography and Structural Analysis
- Crystal Structure Analysis : Investigations into the crystal structure of related compounds have contributed to understanding molecular conformations and interactions. This research is valuable for material science and pharmaceutical formulation (Anthal et al., 2018).
Antiviral Research
- Development of HIV-1 Inhibitors : Derivatives of this compound have been synthesized and evaluated for their efficacy in inhibiting HIV-1 reverse transcriptase, an essential aspect of antiviral research (Romero et al., 1994).
Supramolecular Chemistry
- Study of Co-Crystals and Salts : Research on the co-crystals and salts of related compounds provides insights into their supramolecular behavior and potential applications in material science (Elacqua et al., 2013).
Methodological Advancements
- New Synthesis Routes : Research has been conducted on new synthesis routes for related compounds, contributing to advancements in synthetic chemistry methodologies (Back & Nakajima, 2000).
Future Directions
The compound “4-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine” and related compounds could be further investigated for their potential biological activities. The design of new pyrrolidine compounds with different biological profiles could be guided by the structure–activity relationship (SAR) of the studied compounds .
Properties
IUPAC Name |
4-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-2-pyrrolidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O3S/c1-27-16-4-6-17(7-5-16)28(25,26)24-14-12-22(13-15-24)18-8-9-20-19(21-18)23-10-2-3-11-23/h4-9H,2-3,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRINYCXYOVYCBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-3-[(4-nitrobenzylidene)amino]-1,3-dihydro-2H-benzimidazole-2-thione](/img/structure/B5557765.png)
![4-{2-[(2-bromo-4-chlorophenoxy)acetyl]carbonohydrazonoyl}-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B5557773.png)
![4-{3-[(3-benzyl-1-pyrrolidinyl)carbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5557775.png)
![1-(4-methoxy-3-methylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5557786.png)
![N'-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-2-(3-methoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B5557794.png)

![benzyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5557815.png)
![diethyl 3,3'-(1,5-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3,7-diyl)bis(3-oxopropanoate)](/img/structure/B5557820.png)

![3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5557837.png)
![4-[3-(benzylthio)propanoyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5557841.png)
![4-(4-methoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazolin-2(1H)-one](/img/structure/B5557846.png)
